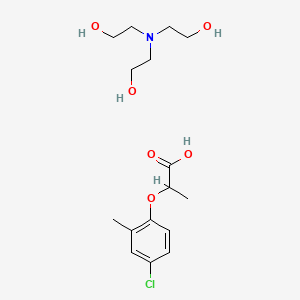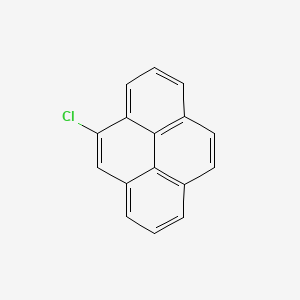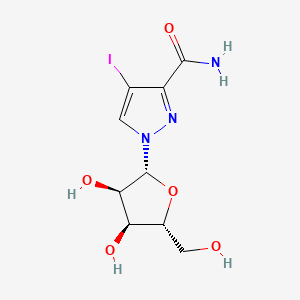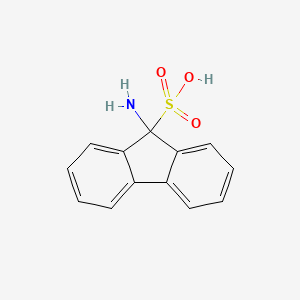
9-Amino-9H-fluorene-9-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Amino-9H-fluorene-9-sulfonic acid is a chemical compound that belongs to the fluorene family It is characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 9-Amino-9H-fluorene-9-sulfonic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Amino-9H-fluorene-9-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Major Products Formed
Oxidation: Nitro-9H-fluorene-9-sulfonic acid.
Reduction: 9-Amino-9H-fluorene-9-sulfonamide.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
9-Amino-9H-fluorene-9-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 9-Amino-9H-fluorene-9-sulfonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenone: Lacks the amino and sulfonic acid groups, making it less reactive in certain chemical reactions.
9,9-Bis(4-hydroxyphenyl)fluorene: Contains hydroxyl groups instead of amino and sulfonic acid groups, leading to different chemical properties and applications.
9H-Fluorene-9-yl urea:
Uniqueness
9-Amino-9H-fluorene-9-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which provide a combination of reactivity and solubility that is not found in other fluorene derivatives. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions.
Propriétés
Numéro CAS |
6942-40-1 |
|---|---|
Formule moléculaire |
C13H11NO3S |
Poids moléculaire |
261.30 g/mol |
Nom IUPAC |
9-aminofluorene-9-sulfonic acid |
InChI |
InChI=1S/C13H11NO3S/c14-13(18(15,16)17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,14H2,(H,15,16,17) |
Clé InChI |
OPHNIIKIKYDSBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




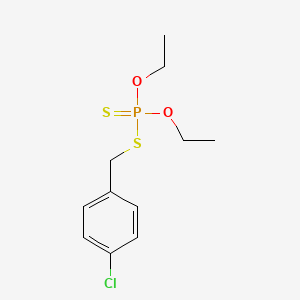

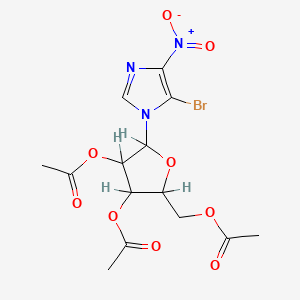
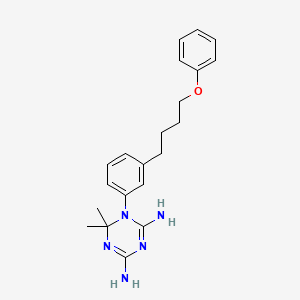
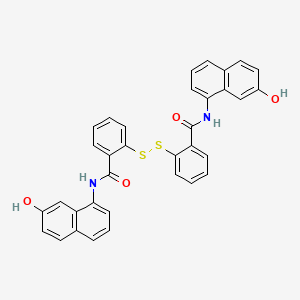
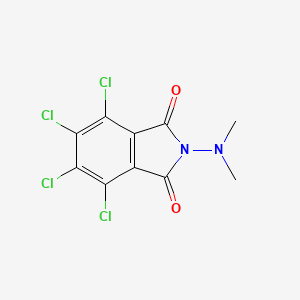
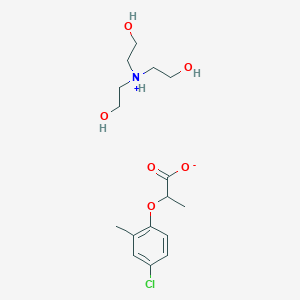
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
